molecular formula C19H15NO3 B1225626 1-(2-Furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one

1-(2-Furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one

Cat. No. B1225626
M. Wt: 305.3 g/mol
InChI Key: XQSBWXOTJCKMTA-OUKQBFOZSA-N
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Description

1-(2-furanyl)-3-(2-phenoxyanilino)-2-propen-1-one is an aromatic ether.

Scientific Research Applications

Fungicidal Activity

1-(2-Furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one and related compounds have been researched for their fungicidal activities. A study by Sung et al. (1994) found that derivatives of this compound exhibited significant in vitro activity against various fungi, including Botrytis cineria and Valsa ceratosperma. Their structure-activity relationship was also analyzed, revealing that specific substituents on the E (Syn) conformer significantly influenced the fungicidal efficacy (Sung et al., 1994).

Antibacterial Properties

Further research has explored the antibacterial properties of compounds structurally related to 1-(2-Furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one. Holla et al. (1994) synthesized a series of related compounds, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria (Holla et al., 1994).

Synthesis and Structural Characterization

Studies have also focused on the synthesis and structural analysis of these compounds. For example, Malanga et al. (1998) reported the first one-step synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans, a process relevant to the synthesis of compounds including 1-(2-Furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one (Malanga et al., 1998).

Photochemical Properties

Research by Bąkowicz et al. (2015) investigated the influence of pressure on the molecular packing and photochemical properties of chalcone analogs, including compounds related to 1-(2-Furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one. This study provides insight into how environmental factors can affect the properties of such compounds (Bąkowicz et al., 2015).

Synthesis of Related Compounds

Rubtsova et al. (2020) conducted research on pyrrolidin-2-ones and their derivatives, relevant to the synthesis of 1-(2-Furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one. This study highlights the importance of introducing various substituents for the development of new medicinal molecules (Rubtsova et al., 2020).

properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

(E)-1-(furan-2-yl)-3-(2-phenoxyanilino)prop-2-en-1-one

InChI

InChI=1S/C19H15NO3/c21-17(19-11-6-14-22-19)12-13-20-16-9-4-5-10-18(16)23-15-7-2-1-3-8-15/h1-14,20H/b13-12+

InChI Key

XQSBWXOTJCKMTA-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N/C=C/C(=O)C3=CC=CO3

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=CC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=CC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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